molecular formula C10H8ClNS B13875411 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B13875411
M. Wt: 209.70 g/mol
InChI Key: AWKSERSOCKSBNM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3. The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen, confers unique electronic and steric properties. The 3-chlorophenyl substituent enhances lipophilicity and may influence intermolecular interactions, such as π-π stacking or halogen bonding, critical for biological activity .

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H8ClNS/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

AWKSERSOCKSBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

General Synthetic Approaches to 1,3-Thiazoles

1,3-Thiazoles are typically synthesized via cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters. The classical Hantzsch thiazole synthesis involves the condensation of α-haloketones with thioamides, which can be adapted to introduce various substituents on the thiazole ring.

Specific Methods for 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

Cyclization of 3-Chlorophenacyl Bromide with Thiosemicarbazide Derivatives

A well-documented method involves the reaction of 3-chlorophenacyl bromide with thiosemicarbazide or related thiosemicarbazone derivatives under acidic or neutral conditions to form substituted thiazoles. The process generally proceeds through initial formation of a thiosemicarbazone intermediate, followed by cyclization to the thiazole ring.

  • Reaction conditions: Reflux in ethanol or acetic acid with sodium acetate as a base catalyst.
  • Yields: Good to excellent yields (typically 70-85%) reported.
  • Mechanism: Nucleophilic attack of the thiosemicarbazide sulfur on the α-bromoketone carbon, followed by ring closure and elimination of hydrobromic acid.

This method allows the introduction of the 3-chlorophenyl substituent at the 2-position and a methyl group at the 5-position by selecting appropriate starting materials, such as acetophenone derivatives bearing a 3-chlorophenyl group.

One-Pot Multicomponent Reactions (MCR)

Recent advances have demonstrated the utility of one-pot multicomponent reactions involving arylglyoxals, lawsone, and thiobenzamides to synthesize fully substituted 1,3-thiazoles. While this method has been primarily applied to other thiazole derivatives, it offers a potential route to 2-(3-chlorophenyl)-5-methyl-1,3-thiazole analogues by employing 3-chlorophenyl-substituted glyoxals.

  • Advantages: Facile, robust, catalyst-free, short reaction times, and gram-scale synthesis.
  • Conditions: Typically performed in acetic acid at elevated temperatures (~90 °C).
  • Isolation: Products often isolated by filtration, avoiding chromatographic purification.
Synthesis via 2-Chloro-5-chloromethyl-1,3-thiazole Intermediate

A patented process describes the preparation of 2-chloro-5-chloromethyl-1,3-thiazole, a valuable intermediate that can be further functionalized to yield substituted thiazoles including 2-(3-chlorophenyl)-5-methyl-1,3-thiazole derivatives.

  • Starting material: Allyl isothiocyanate (CH₂=CH–CH₂–NCS).
  • Reaction: Allyl isothiocyanate is reacted with a chlorinating agent (e.g., chlorine, sulfuryl chloride) at low temperatures (-40 °C to +30 °C) in an inert solvent.
  • Oxidation: Addition of an oxidizing agent converts intermediates to the chloromethyl thiazole.
  • Isolation: The product is purified by crystallization or distillation.
  • Significance: This method provides high purity and yield of the chlorinated thiazole intermediate, which can be further reacted to introduce the 3-chlorophenyl and methyl substituents.

Data Tables Summarizing Key Preparation Parameters

Method Starting Materials Conditions Yield (%) Notes
Cyclization of 3-chlorophenacyl bromide with thiosemicarbazide 3-Chlorophenacyl bromide, thiosemicarbazide Reflux in ethanol/acetic acid, NaOAc catalyst 70-85 Good regioselectivity, moderate reaction time
One-pot multicomponent reaction (MCR) 3-Chlorophenylglyoxal, thiobenzamide, lawsone Acetic acid, 90 °C, catalyst-free 80-90 Short reaction time, easy isolation
Synthesis via 2-chloro-5-chloromethyl-1,3-thiazole intermediate Allyl isothiocyanate, chlorinating agent, oxidizing agent -40 °C to +30 °C, inert solvent High (>85) High purity intermediate, scalable process

Mechanistic Insights and Reaction Analysis

  • The cyclization methods rely on nucleophilic substitution and ring closure steps, where the sulfur atom attacks an electrophilic carbon adjacent to a leaving group.
  • The one-pot MCR strategy benefits from simultaneous formation of multiple bonds, enhancing efficiency and reducing purification steps.
  • The chlorinated intermediate route allows for selective introduction of substituents via subsequent nucleophilic aromatic substitution or coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and analgesic effects . The compound may also inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Positional Isomers: 4-Chlorophenyl-Substituted Thiazoles

  • 2-(4-Chlorophenyl)-5-methyl-1,3-thiazole Structural Difference: The chlorine atom is at the para position of the phenyl ring instead of meta. For example, 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl acetic acid (CAS 259655-35-1) has a melting point of 155–156°C and a predicted pKa of 3.94, indicating moderate acidity due to the acetic acid substituent . Biological Relevance: Derivatives with 4-chlorophenyl groups have demonstrated antimicrobial activity, as seen in oxazole-thiazole hybrids (e.g., compound 1a in ) .

Functionalized Thiazoles

  • 4-(4-Chlorophenyl)-2-[(2E)-2-(2-furylmethylene)hydrazino]-5-methyl-1,3-thiazole Structural Difference: Incorporates a hydrazine-linked furan moiety at position 2. This structural feature is common in antimicrobial agents . Synthetic Route: Formed via condensation of hydrazinecarbothioamides with aldehydes/ketones, similar to methods in .

Oxazole Analogues

  • 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole
    • Structural Difference : Oxygen replaces sulfur in the heterocyclic ring.
    • Impact : The oxazole ring is less polarizable than thiazole, reducing π-π interactions but improving metabolic stability. For instance, oxazole derivatives (e.g., compounds 1a and 1b in ) exhibit potent antimicrobial activity via molecular docking studies .

Thiazole-Triazolone Hybrids

  • (5Z)-2-(3-Chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
    • Structural Difference : Fusion of thiazole with triazolone and fluorophenyl groups.
    • Impact : The extended conjugated system and fluorine substituent enhance electronegativity and bioavailability. Such hybrids are explored for kinase inhibition and anticancer activity .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key Substituents Biological Activity Reference
2-(3-Chlorophenyl)-5-methyl-1,3-thiazole C₁₀H₉ClN₂S Not reported 3-Cl-Ph, 5-Me Antimicrobial (inferred)
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl acetic acid C₁₂H₁₀ClNO₂S 155–156 4-Cl-Ph, 5-Me, 4-CH₂COOH Not reported
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole C₁₀H₈ClNO Not reported 4-Cl-Ph, 5-Me (oxazole core) Antimicrobial
5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine C₁₁H₁₀ClN₃S Not reported 3-Cl-Bn, 4-Me, 2-NH₂ Not reported

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 3-chlorobenzaldehyde and thiourea derivatives. A typical approach involves PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst under controlled temperatures (70–80°C) . Intermediates are monitored using thin-layer chromatography (TLC) and characterized via 1H^1H NMR and IR spectroscopy to confirm functional groups (e.g., thiazole ring formation at ~1640 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole?

  • Methodological Answer :

  • 1H^1H NMR : Identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.3–7.8 ppm) .
  • IR Spectroscopy : Confirms thiazole ring vibrations (C=N stretch at ~1600–1640 cm1^{-1}) and C-Cl bonds (650–800 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+^+] at m/z 225) .

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic and steric properties?

  • Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions. Steric effects are minimal due to the meta-position, allowing planar aromatic interactions critical for biological activity . Comparative studies with fluorophenyl analogs show reduced electron density in chlorophenyl derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For example, the thiazole ring’s C-S bond (~1.73 Å) and Cl-C bond (~1.74 Å) can be precisely measured, resolving discrepancies from spectroscopic data .

Q. What experimental strategies address contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and test antimicrobial activity via broth microdilution assays (MIC values) .
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., cytochrome P450) using AutoDock Vina to explain activity differences .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolite HY) to enhance cyclization efficiency .
  • Solvent Optimization : Replace PEG-400 with DMF for higher solubility of aromatic intermediates .
  • DoE (Design of Experiments) : Use response surface methodology to balance temperature (70–90°C) and reaction time (1–3 hours) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) using GROMACS to assess stability of hydrogen bonds with the thiazole nitrogen .
  • Pharmacophore Modeling : Identify critical features (e.g., chlorine’s hydrophobic pocket occupancy) using Schrödinger’s Phase .

Q. How are intermediates tracked and purified during multi-step synthesis?

  • Methodological Answer :

  • HPLC Monitoring : Use C18 columns with UV detection (254 nm) to separate intermediates .
  • Recrystallization : Purify final products using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .

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